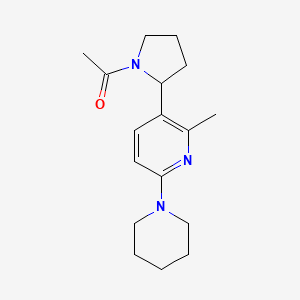
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiadiazole ring and the phenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Cyclization Products: More complex heterocyclic compounds can be formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable structures.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1,2,4-thiadiazole: Lacks the sulfonyl and phenyl groups, resulting in different chemical properties and reactivity.
5-Phenyl-1,2,4-thiadiazole: Contains a phenyl group but lacks the chlorine and sulfonyl groups, leading to variations in its applications and reactivity.
Uniqueness
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine and sulfonyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H4Cl2N2O2S2 |
|---|---|
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
3-chloro-5-(4-chlorophenyl)sulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-5-1-3-6(4-2-5)16(13,14)8-11-7(10)12-15-8/h1-4H |
InChI-Schlüssel |
LTHYUIWDQMZQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC(=NS2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)

